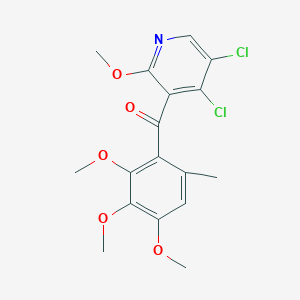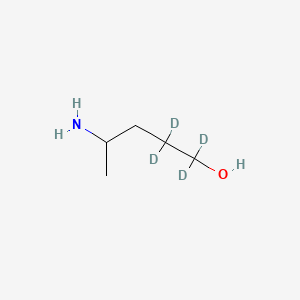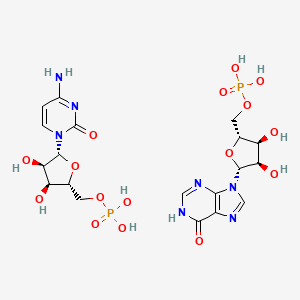
cis-Permethrin
Vue d'ensemble
Description
Cis-Permethrin is a common synthetic pyrethroid insecticide . It is also known as 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2 dichlorovinyl)-2,2-dimethyl-cyclopropane carboxylate . It is used for insect control in animal houses and in public health, for ectoparasite control on animals, and as a wool preservative .
Molecular Structure Analysis
Cis-Permethrin is a chiral compound, meaning it has non-superimposable mirror images. It consists of eight optical isomers due to the presence of three chiral centers . The isomers include two cis diastereomers of cis A (1R - cis -α R + 1S - cis -α S) and cis B (1S - cis -α R + 1R - cis -α S), and two trans diastereomers of trans A (1R - trans -α R + 1S - trans -α S) and trans B (1R - trans -α S + 1S - trans -α R) .Applications De Recherche Scientifique
Bioanalytical Research
Reliable, sensitive, and accurate analytical methods are necessary to measure concentrations of cis-Permethrin in biological samples for human risk assessment and research purposes . It’s a nonpolar, semi-volatile compound with electronegative atoms in its structure that make it a perfect target for gas chromatography mass spectrometry (GC–MS) analysis in negative chemical ionization (NCI) mode .
Toxicokinetics
Studies have been conducted to determine the influence of immaturity and sex on plasma and target organ dosimetry of each of the insecticide’s 2 isomers, cis- and trans-permethrin . The youngest pups exhibited 4-fold higher plasma and brain area under the curves than did adults .
Neurotoxicity Research
Due to its lipophilic nature, cis-Permethrin can accumulate in the brain and persist long after exposure . It has been shown to cause a variety of adverse events in animals and humans such as neurotoxicity .
Immunotoxicity Research
Cis-Permethrin has been shown to cause immunotoxicity . The availability of sensitive and accurate bioanalytical methods for the quantitation of this commonly used pesticide is essential to evaluate its toxic effects on mammals .
Environmental Impact
Following domestic or agricultural uses of cis-Permethrin, a significant amount of residue may enter into the ecosystem which poses a potential threat to both human health and to other non-targeted species .
Pharmacokinetic Modeling
Human in vitro data and appropriate anatomical information were used to develop a provisional model of cis-Permethrin disposition with structures for managing oral, dermal, and inhalation routes of exposure .
Cardiotoxicity, Genotoxicity, Fetotoxicity and Hepatotoxicity Research
Cis-Permethrin has been shown to cause cardiotoxicity, genotoxicity, fetotoxicity, and hepatotoxicity . Therefore, the availability of sensitive and accurate bioanalytical methods for the quantitation of this commonly used pesticide is essential to evaluate its toxic effects on mammals .
Safety And Hazards
Propriétés
IUPAC Name |
(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPVAHGXHCWKJ-HKUYNNGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038338, DTXSID5052208 | |
| Record name | (+/-)-cis-Permethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-cis-Permethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Permethrin | |
CAS RN |
61949-76-6, 54774-45-7 | |
| Record name | cis-Permethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61949-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1R-cis-Permethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54774-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-cis-Permethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Permethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-cis-Permethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-cis-Permethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenoxybenzyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERMETHRIN, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/620Q217008 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PERMETHRIN, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC30YV53C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: cis-Permethrin, a type I pyrethroid insecticide, primarily targets voltage-gated sodium channels in insects. [] Binding of cis-permethrin to these channels inhibits both deactivation and inactivation, leading to prolonged sodium influx and neuronal hyperexcitation. [] This hyperexcitation manifests as tremors, incoordination, paralysis, and ultimately death in insects. [, ] Studies have identified specific amino acid residues in the insect sodium channel, such as Leu993 and Phe1519, that are crucial for pyrethroid binding and hence, their insecticidal activity. []
A: cis-Permethrin ((3-phenoxyphenyl)methyl (1RS,3RS)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate) has the following characteristics:* Molecular Formula: C21H20Cl2O3 * Molecular Weight: 391.3 g/mol * Spectroscopic data: While not extensively detailed in the provided abstracts, spectroscopic techniques such as 13C NMR and mass spectrometry are commonly used for structural characterization of pyrethroids, including permethrin isomers. []
A: cis-Permethrin demonstrates efficacy against a broad spectrum of insects, including disease vectors like Aedes aegypti, Culex quinquefasciatus, and Triatoma infestans. [, , , , ] It is commonly incorporated into various formulations, including aqueous suspension concentrates and smoke-generating formulations, for effective delivery and pest control. [, ]
A: cis-Permethrin's stability can be influenced by environmental factors such as temperature and light. [, , ] In smoke-generating formulations, the addition of foaming agents like cyanoguanidine or azodicarbonamide and antioxidants like butylated hydroxytoluene or butylated hydroxyanisole can impact its thermal stability and recovery from smoke. [] Furthermore, studies on the degradation of cis-permethrin in soil highlight the influence of temperature on its degradation kinetics, with faster degradation observed at 25°C compared to 10°C and 40°C. [] The choice of formulation and storage conditions are crucial for maintaining the stability and efficacy of cis-permethrin.
A: In mammals and insects, cis-permethrin undergoes both hydrolytic and oxidative metabolism. [] Hydrolysis often targets the ester bond, while oxidation can occur at various sites, including the geminal-dimethyl group and the phenoxybenzyl group. [] These metabolic pathways can lead to the formation of various metabolites, some of which are conjugated and excreted. [, ] The toxicological relevance of these metabolites warrants further investigation.
A: Yes, significant species-specific differences exist in cis-permethrin metabolism. [, ] For instance, ester hydrolysis is more rapid in rats and cows compared to insects. [] Additionally, differences in preferred hydroxylation sites and conjugation reactions are observed across species. [, ] These variations emphasize the importance of considering species-specific metabolic profiles when evaluating the toxicity and environmental fate of cis-permethrin.
A: Research indicates that cis-permethrin can interact with cytochrome P450 enzymes (CYPs), key players in drug metabolism. [, ] In rats, bifenthrin and ethofenprox, other pyrethroids, were shown to induce CYP1A activity. [] Conversely, cis-permethrin and fenpropathrin acted as potent inhibitors of CYP1A, potentially leading to the accumulation of certain chemicals and altered metabolic profiles. [] These interactions underscore the complex interplay between cis-permethrin and drug-metabolizing enzymes.
A: Structure-activity relationship (SAR) studies reveal that modifications to the cis-permethrin structure can significantly impact its insecticidal potency and selectivity. [] For example, replacing the ester group with a carboxamide generally resulted in decreased larvicidal activity against Aedes aegypti. [] Specifically, the most active carboxamide analog was 25 times less potent than cis-permethrin, emphasizing the importance of the ester moiety for its insecticidal action. [] Understanding these structural nuances is crucial for developing novel pyrethroids with improved efficacy and safety profiles.
A: cis-Permethrin, being chiral, can undergo enantioselective degradation, meaning that one enantiomer degrades faster than the other. [, ] Studies have reported non-racemic enantiomer fractions in environmental samples, suggesting preferential degradation of specific enantiomers. [] This enantioselectivity can arise from several factors, including stereospecific binding to soil components or differential biodegradation by microorganisms. []
A: Yes, the presence of other isomers can influence cis-permethrin's activity. [, ] For example, the co-administration of cis-permethrin with its diastereoisomer, trans-permethrin, was found to reduce trans-permethrin's metabolism in both rat and human liver microsomes. [] This interaction suggests potential competition for metabolic enzymes or altered binding affinities, highlighting the complex interplay between different isomers.
A: As a potent insecticide, cis-permethrin can pose risks to non-target organisms in the environment. [, , ] Its presence in water bodies, even at low concentrations, can negatively impact aquatic invertebrates, highlighting the need for careful management of its usage and disposal. [] Studies on its degradation in soil have shown the formation of various metabolites, some of which might have persistent effects in the environment. []
A: Several analytical methods are employed for the detection and quantification of cis-permethrin in various matrices. Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is widely used for its analysis in environmental and biological samples. [, , , , ] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is another powerful technique for quantifying cis-permethrin and other pyrethroids in complex matrices. [, ]
A: Solid-phase microextraction (SPME), a solvent-free extraction technique, offers a valuable tool for measuring bioavailable concentrations of cis-permethrin in environmental matrices like sediment. [, , ] SPME coupled with GC or LC-MS allows for the selective extraction and sensitive quantification of cis-permethrin. [, ] Furthermore, stable isotope-labeled analogs can be utilized in SPME for accurate quantification and to investigate the enantioselective degradation of cis-permethrin in environmental samples. [, ]
A: The development of resistance to cis-permethrin and other pyrethroids in insect populations poses a significant challenge to vector control efforts. [, ] Cross-resistance to multiple pyrethroids, as observed in resistant strains of Culex quinquefasciatus, further complicates control strategies. [] Understanding the mechanisms of resistance, which can include target site insensitivity and metabolic detoxification, is crucial for developing effective resistance management strategies. [, , ]
A: Research on cis-permethrin draws upon a vast array of tools and resources. These include analytical techniques like GC-MS, LC-MS/MS, and SPME for quantifying the compound and its metabolites, as well as molecular biology techniques for studying resistance mechanisms and target site interactions. [, , , , , , ] Furthermore, computational chemistry approaches can be employed to model the interactions of cis-permethrin with its target site and to design novel analogs with improved efficacy and safety profiles. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)

